5-Fluoroisoquinoline-8-carboxylic acid

Description

Contextual Significance of Isoquinoline (B145761) Scaffolds in Chemical Biology and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govwisdomlib.org This designation stems from its recurring presence in a vast number of biologically active natural products, particularly alkaloids like papaverine (B1678415) and morphine. nih.gov The rigid, planar structure of the isoquinoline nucleus provides an excellent framework for the spatial orientation of various functional groups, allowing for precise interactions with biological targets such as enzymes and receptors. nih.gov

Isoquinoline derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govwisdomlib.orgijpsjournal.comresearchgate.net Their structural versatility allows for functionalization at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. nih.govijpsjournal.com This adaptability has made the isoquinoline framework an invaluable template in drug discovery, leading to the development of numerous synthetic therapeutic agents. nih.govwisdomlib.org The continuous exploration of isoquinoline-based compounds offers new opportunities for creating novel drugs to address a wide array of diseases. nih.govwisdomlib.org

Role of Fluorine Substitution in Enhancing Bioactivity and Metabolic Stability within Heterocyclic Systems

The incorporation of fluorine into heterocyclic molecules is a well-established strategy in modern drug design to enhance a compound's therapeutic potential. researchgate.net Due to its small size and high electronegativity, fluorine can profoundly alter the physicochemical properties of a parent molecule without significantly increasing its steric bulk. researchgate.net

One of the most significant benefits of fluorination is the improvement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. By strategically placing a fluorine atom at a metabolically vulnerable site on a molecule, chemists can block oxidative metabolism, thereby prolonging the drug's half-life and bioavailability. mdpi.com

Furthermore, fluorine substitution can influence a molecule's binding affinity to its target protein. researchgate.net The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, affecting their ionization state and ability to form key interactions, such as hydrogen bonds, within a protein's active site. Fluorine can also modulate lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. mdpi.com These combined effects make fluorine a powerful tool for optimizing the potency and pharmacokinetic profile of heterocyclic drug candidates. researchgate.netmdpi.com

| Property | Effect of Fluorination | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond prevents enzymatic cleavage at the site of substitution. |

| Binding Affinity | Often Increased | Modulation of electronic properties (pKa) can lead to stronger interactions with target proteins. |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing effect of fluorine lowers the pKa of nearby acidic protons and basic amines. |

Overview of 5-Fluoroisoquinoline-8-carboxylic acid as a Research Compound

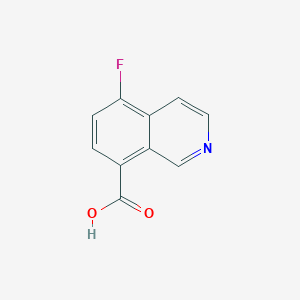

This compound is a synthetic organic compound that combines the key structural features discussed previously: an isoquinoline core, a fluorine substituent, and a carboxylic acid group. As a research compound, its value lies primarily in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

The carboxylic acid moiety at the 8-position is a particularly important functional group, serving as a versatile synthetic handle for creating amides, esters, and other derivatives. researchgate.net In medicinal chemistry, the carboxylic acid group is a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets.

The fluorine atom at the 5-position is strategically placed to influence the electronic properties of the aromatic system and to enhance metabolic stability. While extensive research detailing the specific biological activities of this compound itself is not widely available in the public domain, its structure makes it a compound of significant interest for chemical and pharmaceutical research. It serves as an advanced intermediate for creating libraries of novel compounds for screening in drug discovery programs.

| Property | Value |

|---|---|

| Chemical Formula | C10H6FNO2 |

| CAS Number | 1369177-56-9 |

| Molecular Weight | 191.16 g/mol |

| Structure | An isoquinoline ring with a fluorine atom at position 5 and a carboxylic acid group at position 8. |

Historical Development and Emerging Trends in Isoquinoline Chemistry Research

The history of isoquinoline chemistry began with its first isolation from coal tar in 1885. nih.gov Early synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, became foundational for constructing the core isoquinoline skeleton and remain relevant in natural product synthesis. ijpsjournal.com These classical methods provided the basis for accessing a wide variety of isoquinoline alkaloids and their derivatives for pharmacological study.

In recent years, research in isoquinoline chemistry has evolved significantly, driven by advances in synthetic methodology. ijpsjournal.com Modern trends focus on more efficient and atom-economical routes, such as transition-metal-catalyzed C-H activation and annulation reactions. ijpsjournal.com These methods allow for the late-stage functionalization of the isoquinoline scaffold, enabling the rapid diversification of compound libraries for drug discovery. ijpsjournal.com

Emerging trends also include the use of photoredox catalysis and enzymatic processes to construct and modify the isoquinoline framework under milder and more environmentally friendly conditions. ijpsjournal.com Beyond pharmaceuticals, isoquinoline-based structures are being explored for applications in materials science, such as in the development of polymers and optical materials. rsc.org The future of isoquinoline research points toward the development of sustainable synthetic methods and the exploration of these versatile scaffolds for personalized medicine and novel technologies. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLXSVJDCTXDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoroisoquinoline 8 Carboxylic Acid and Analogues

Established Synthetic Routes to the Isoquinoline (B145761) Core with Carboxylic Acid Functionality

The synthesis of the isoquinoline nucleus substituted with a carboxylic acid group is a foundational step. Various established methods can be adapted to install the carboxylic acid functionality at the desired position on the benzene (B151609) ring portion of the isoquinoline.

Cyclization Reactions in Isoquinoline Synthesis

Classical cyclization reactions are cornerstone methods for assembling the isoquinoline core. These reactions typically involve the formation of the nitrogen-containing ring through an intramolecular electrophilic attack on an activated benzene ring.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a Schiff base formed from a benzaldehyde (B42025) and an aminoacetal. wikipedia.orgquimicaorganica.org To generate an isoquinoline-8-carboxylic acid, the starting material would need to be a 2-formyl-3-substituted-benzoic acid derivative. The strong acidic conditions, however, can sometimes lead to low yields. quimicaorganica.org Modifications to this reaction, such as the Schlittler-Müller modification, use benzylamine (B48309) and a glyoxal (B1671930) acetal. wikipedia.org

Bischler-Napieralski Reaction: This reaction forms a 3,4-dihydroisoquinoline (B110456) intermediate through the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. quimicaorganica.orgquimicaorganica.org Subsequent dehydrogenation yields the aromatic isoquinoline. quimicaorganica.org For an 8-carboxylic acid derivative, the synthesis would commence with a β-(2-carboxyphenyl)ethylamine derivative. The reaction is favored by electron-donating groups on the aromatic ring. quimicaorganica.org

Pictet-Spengler Reaction: This reaction produces a tetrahydroisoquinoline from the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov While this method primarily yields tetrahydroisoquinolines, subsequent oxidation can furnish the fully aromatic isoquinoline core. The reaction proceeds under milder conditions than the Bischler-Napieralski synthesis, especially if the aromatic ring is activated. shahucollegelatur.org.in

| Reaction Name | Key Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Isoquinoline | Acid-catalyzed cyclization of a Schiff base. wikipedia.orgquimicaorganica.org |

| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | Requires dehydrating agent; followed by oxidation. quimicaorganica.orgquimicaorganica.org |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed; milder conditions. wikipedia.orgnih.gov |

Palladium-Catalyzed Annulation and Cross-Coupling Approaches

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium, to construct complex heterocyclic systems with high efficiency and regioselectivity. researchgate.net

Palladium-catalyzed methods offer a powerful alternative to classical cyclizations for building the isoquinoline core. A common strategy involves the α-arylation of enolates. This approach couples an enolate with an ortho-functionalized aryl halide, creating a 1,5-dicarbonyl equivalent that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.orgnih.gov This method is highly regioselective and tolerates a wide array of functional groups, including those that are electron-deficient. rsc.org

For the synthesis of an isoquinoline-8-carboxylic acid derivative, the strategy could involve the palladium-catalyzed coupling of a ketone enolate with a 2-halo-3-formylbenzoate ester. The resulting intermediate can then undergo cyclization with an ammonia source to construct the desired isoquinoline framework. nih.gov Another approach is the palladium-catalyzed annulation of alkynes with 2-iodobenzylidenamines, which can produce 4-substituted isoquinolines in a single step. acs.orgnih.gov

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| ortho-Halobenzaldehyde imine, Alkyne | Pd(PPh₃)₄ / CuI | Substituted Isoquinoline | organic-chemistry.org |

| ortho-Functionalized aryl halide, Enolate | Palladium catalyst | Protected 1,5-dicarbonyl moiety | rsc.org |

| N-methoxy benzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂ | 3,4-substituted hydroisoquinolones | mdpi.com |

Multicomponent Reactions for Substituted Isoquinoline Carboxylic Acids

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org These reactions are valued for their synthetic efficiency and operational simplicity.

Isocyanide-based MCRs, such as the Ugi reaction, are particularly useful for generating libraries of substituted heterocyclic compounds. tandfonline.com A relevant application is the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. tandfonline.com While this provides substitution at the 1-position, adapting MCRs for substitution at the 8-position is more complex. A potential strategy could involve a domino reaction where one of the initial components is a pre-functionalized benzene derivative that ultimately becomes the carbo-aromatic part of the isoquinoline ring with the carboxylic acid at the desired position. For instance, three-component reactions involving 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids have been used to synthesize C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net

Strategies for Regioselective Fluorination within the Isoquinoline Framework

The introduction of fluorine into an aromatic system requires specific methodologies to control the position of substitution. For 5-Fluoroisoquinoline-8-carboxylic acid, the fluorine atom must be installed specifically at the C-5 position. This can be achieved either by direct fluorination of a pre-formed isoquinoline or by using a starting material that already contains the fluorine atom. researchgate.net

Direct Fluorination Methods

Direct C-H fluorination is a late-stage functionalization strategy that installs a fluorine atom onto an existing molecular scaffold. rsc.org This approach typically employs electrophilic fluorinating agents. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. academie-sciences.fr

The challenge with direct fluorination of heteroaromatic systems like isoquinoline is controlling the regioselectivity. The electronic properties of the ring system dictate the most likely positions for electrophilic attack. In isoquinoline, electrophilic substitution typically occurs at the C-5 and C-8 positions. Therefore, direct fluorination of isoquinoline-8-carboxylic acid could potentially yield the desired 5-fluoro product, although mixtures with other isomers are possible. The reaction conditions, including the choice of fluorinating agent and solvent, would need to be carefully optimized to favor fluorination at the C-5 position. academie-sciences.fr

Incorporation of Fluorine-Containing Building Blocks

An alternative and often more regioselective strategy is to construct the isoquinoline ring using a starting material that already contains the fluorine atom in the correct position. nih.gov This approach embeds the regiochemical outcome in the structure of the precursor.

For the synthesis of this compound, a suitable starting material for a Pomeranz-Fritsch type reaction would be 2-fluoro-6-methylbenzaldehyde, which would be elaborated and cyclized. Similarly, for a Bischler-Napieralski or Pictet-Spengler synthesis, the precursor would be a β-(2-carboxy-6-fluorophenyl)ethylamine derivative. Palladium-catalyzed methods can also readily employ fluorine-substituted substrates. For example, a 2-bromo-6-fluorobenzaldehyde (B104081) derivative could be used in a palladium-catalyzed annulation reaction. thieme-connect.com The use of these pre-fluorinated building blocks ensures that the fluorine atom is unambiguously placed at the C-5 position of the final isoquinoline product. nih.govfluorochem.co.uk

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Fluorination | Introduction of fluorine onto a pre-formed isoquinoline ring. | Late-stage functionalization is possible. | Controlling regioselectivity can be difficult; may lead to isomeric mixtures. academie-sciences.fr |

| Fluorine-Containing Building Blocks | Synthesis of the isoquinoline ring from a fluorinated precursor. | Excellent control over regioselectivity. nih.gov | Requires synthesis of specific fluorinated starting materials. |

Novel Synthetic Protocols for this compound

Recent advancements have provided innovative strategies for the synthesis of isoquinoline and isoquinolone frameworks. These protocols offer new pathways to analogues of this compound, focusing on efficiency, diversity, and stereocontrol.

A novel, stereocontrolled methodology has been developed for the synthesis of tetrahydroisoquinoline derivatives, which are key precursors to fully aromatized isoquinolines. nih.govresearchgate.net This process begins with the oxidative cleavage of the olefin bond in substituted indenes, which generates reactive diformyl intermediates. nih.gov A subsequent ring-closing step using a chiral amine, such as (R) or (S)-α-methylbenzylamine, under reductive amination conditions facilitates the formation and expansion of the nitrogen-containing heterocycle. nih.govproquest.com

The key steps of this transformation are:

Oxidative Cleavage : The process starts with the oxidative cleavage of a C=C bond in a cyclic olefin, such as a substituted indene. This is often achieved through a two-step process involving dihydroxylation (e.g., using OsO₄/NMO) followed by oxidation with an agent like NaIO₄ to yield a dicarbonyl intermediate. nih.govproquest.com

Cyclization via Reductive Amination : The resulting dicarbonyl intermediate is then subjected to a double reductive amination with a primary chiral amine. nih.gov This step closes the ring and simultaneously expands it, creating the tetrahydroisoquinoline core with controlled stereochemistry. nih.govresearchgate.net

This synthetic approach is particularly valuable as it provides access to structurally diverse and complex azaheterocyclic compounds, which can serve as versatile building blocks for further chemical elaboration into molecules like fluorinated isoquinoline carboxylic acids. nih.gov

Table 1: Examples of Tetrahydroisoquinoline Synthesis via Oxidative Ring Opening/Closing

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2-Phenyl-1H-indene | 1. OsO₄, NMO 2. NaIO₄ 3. (R)-(+)-α-methylbenzylamine, NaBH₃CN | (R)-3-Phenyl-2-((R)-1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | 20% | proquest.com |

| 2-Phenyl-1H-indene | 1. OsO₄, NMO 2. NaIO₄ 3. (S)-(-)-α-methylbenzylamine, NaBH₃CN | (S)-3-Phenyl-2-((R)-1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | - | proquest.com |

This table is interactive and can be sorted by clicking on the column headers.

A highly efficient, copper-catalyzed cascade reaction has been developed for the synthesis of polysubstituted isoquinolone-4-carboxylic acids, which are structurally related analogues of isoquinolines. nih.gov This method utilizes an Ugi post-cyclization strategy and is noted for its step economy and the use of a ligand-free catalytic system. nih.govresearchgate.net

The process typically involves two main stages:

Ammonia-Ugi Four-Component Reaction (4CR) : An initial Ugi reaction is performed using ammonia, an aldehyde, a 2-halobenzoic acid, and an isocyanide. acs.org This multicomponent reaction rapidly builds a complex intermediate.

Copper-Catalyzed Domino Reaction : The product from the Ugi reaction undergoes a copper(I)-catalyzed domino reaction. The proposed mechanism involves an initial ortho-directed Ullmann-type C-C coupling, followed by an intramolecular condensation to form the isoquinolone ring. nih.govacs.org A final intramolecular SN2 reaction yields the desired carboxylic acid product. acs.org

This protocol demonstrates broad substrate scope and good functional group tolerance, allowing for the creation of a diverse library of isoquinolone-4-carboxylic acids in moderate to good yields. nih.gov The use of copper iodide (CuI) as a catalyst makes this approach advantageous over methods requiring more expensive or toxic metals. acs.org

Table 2: Substrate Scope for Copper-Catalyzed Synthesis of Isoquinolone-4-carboxylic Acids

| 2-Halobenzoic Acid | Aldehyde | Isocyanide | Product Yield | Reference |

| 2-Iodobenzoic acid | Cyclopentanecarbaldehyde | Benzyl isocyanide | 74% | acs.org |

| 2-Iodobenzoic acid | Isobutyraldehyde | Benzyl isocyanide | 71% | acs.org |

| 2-Iodobenzoic acid | Benzaldehyde | Benzyl isocyanide | 62% | acs.org |

| 2-Bromobenzoic acid | Cyclopentanecarbaldehyde | Benzyl isocyanide | 68% | acs.org |

| 5-Fluoro-2-iodobenzoic acid | Cyclopentanecarbaldehyde | Benzyl isocyanide | 72% | acs.org |

| 2-Iodobenzoic acid | Cyclopentanecarbaldehyde | tert-Butyl isocyanide | 75% | acs.org |

This table is interactive and can be sorted by clicking on the column headers. Data adapted from Wang, Q. et al., 2021. acs.org

Green Chemistry Principles in the Synthesis of Fluorinated Isoquinolines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds, including fluorinated isoquinolines, to develop more environmentally friendly and economically viable methods. totalpharmaceuticaltopics.com Key considerations include the choice of solvents, the efficiency of the reaction (atom economy), and the use of less hazardous reagents.

In the context of fluorinated isoquinoline synthesis, green chemistry can be implemented in several ways:

Use of Greener Solvents : Traditional syntheses often rely on volatile organic solvents. A green approach encourages the use of alternatives like water, supercritical fluids (e.g., scCO₂), or bio-solvents derived from agricultural sources, such as ethyl lactate. totalpharmaceuticaltopics.com

Catalysis : The use of catalysts, particularly those based on earth-abundant and low-toxicity metals like copper, is a cornerstone of green chemistry. acs.org Catalytic reactions reduce the need for stoichiometric reagents, thereby minimizing waste. The copper-catalyzed synthesis of isoquinolones is an example of this principle in action. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Ugi reaction, are inherently atom-economical as they combine several starting materials into a single product in one step. nih.govresearchgate.net

Efficient Fluorination : Developing efficient and selective methods for introducing fluorine is a significant challenge in green fluorine chemistry. dovepress.com Progress has been made in moving away from hazardous fluorinating agents like elemental fluorine or HF towards milder and more selective reagents. dovepress.com Transition-metal-mediated fluorination of C-H bonds represents a promising frontier for achieving this goal with high atom economy. dovepress.com

By integrating these principles, the synthesis of complex molecules like this compound and its analogues can be made more sustainable and efficient.

Lack of Publicly Available Research Prevents Detailed Analysis of this compound Derivatization

A thorough review of scientific literature and patent databases has revealed a significant gap in publicly available research detailing the specific derivatization and functionalization of the chemical compound This compound . While the compound is commercially available, indicating its use as a potential building block in chemical synthesis, detailed studies outlining its reactivity and the development of derivatives, as specified in the requested article outline, could not be located.

The field of medicinal chemistry frequently employs general strategies for modifying molecules like this compound. These include modifying the carboxylic acid group to create esters and amides, or functionalizing the main isoquinoline structure. However, without specific published research on this particular compound, any detailed discussion would be speculative. The precise location of the fluorine and carboxylic acid groups on the isoquinoline ring heavily influences the electronic properties and steric environment of the molecule, meaning that reaction outcomes cannot be accurately predicted by generalizing from other quinoline (B57606) or isoquinoline derivatives.

General principles for the types of reactions requested are well-established:

Esterification and Amidation: Carboxylic acids are routinely converted to esters or amides to alter properties like solubility or to create prodrugs. This typically involves activation of the carboxylic acid with coupling agents followed by reaction with an alcohol or amine.

Conjugation for Targeted Delivery: The carboxylic acid handle is a common attachment point for conjugation to targeting moieties (like folic acid) or bioimaging probes, often through an amide linkage.

Despite the existence of these general methodologies, the absence of concrete examples, reaction conditions, yields, and analytical data specific to this compound in the scientific literature makes it impossible to generate a thorough, informative, and scientifically accurate article as requested. Providing such an article would require fabricating data and research findings, which falls outside the scope of factual, science-based reporting.

Further research and publication by synthetic and medicinal chemists are required to elucidate the specific chemical behaviors and potential applications of derivatives of this compound.

Derivatization Strategies and Functionalization of 5 Fluoroisoquinoline 8 Carboxylic Acid

Chemo- and Regioselectivity in Derivatization Reactions of 5-Fluoroisoquinoline-8-carboxylic acid

The derivatization of this compound presents a nuanced challenge in synthetic chemistry, primarily centered on achieving desired chemo- and regioselectivity. The molecule possesses two principal sites for reactivity: the carboxylic acid group at the C8 position and the fluorinated isoquinoline (B145761) ring system. The interplay between the electronic properties of the fluorine substituent and the directing effects of the carboxylic acid and the ring nitrogen dictates the outcomes of various derivatization strategies.

Chemoselectivity in the derivatization of this compound primarily distinguishes between reactions at the carboxylic acid moiety and reactions on the aromatic ring. Standard coupling reactions, such as amide bond formation and esterification, are generally expected to proceed selectively at the carboxylic acid group under appropriate conditions, leaving the aromatic core intact. The reactivity of the carboxylic acid can be enhanced using a variety of activating agents, which facilitates nucleophilic attack by amines or alcohols.

Regioselectivity becomes a critical consideration when functionalizing the isoquinoline ring itself. The fluorine atom at the C5 position and the carboxylic acid at the C8 position exert significant electronic and steric influences on the aromatic system. The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution, while also acting as an ortho-, para-director. Conversely, the nitrogen atom in the isoquinoline ring is a powerful deactivating group, particularly for electrophilic attack on the pyridine (B92270) ring.

Functionalization via C-H activation presents a more modern and potentially more versatile approach. Transition-metal catalyzed C-H activation can be directed by the existing functional groups. The carboxylic acid at C8 could potentially direct metallation to the C7 position. Similarly, the nitrogen atom of the isoquinoline ring can also direct C-H activation, typically at the C1 position. The presence of the fluorine at C5 would electronically influence the feasibility and outcome of such reactions.

To illustrate the potential derivatization pathways and the inherent selectivity challenges, the following table outlines hypothetical reaction types and the expected primary products, based on established principles of chemical reactivity.

| Reaction Type | Reagents and Conditions | Expected Major Product | Selectivity Principle |

| Amide Formation | Amine, Coupling Agent (e.g., HATU, EDC) | 5-Fluoro-N-substituted-isoquinoline-8-carboxamide | Chemoselective: Preferential reaction at the more electrophilic activated carboxylic acid. |

| Esterification | Alcohol, Acid Catalyst (Fischer) or Coupling Agent | Alkyl 5-fluoroisoquinoline-8-carboxylate | Chemoselective: Reaction at the carboxylic acid group. |

| Directed C-H Functionalization | Pd or Rh catalyst, Directing Group-compatible conditions | Functionalization at C7 or C1 | Regioselective: The outcome would depend on the specific catalyst and directing group interaction with the carboxylic acid or ring nitrogen. |

It is crucial to note that the actual outcomes of these reactions would require empirical validation. The steric hindrance around the C8-carboxylic acid and the electronic perturbations by the C5-fluoro group could lead to unexpected reactivity or require carefully optimized reaction conditions to achieve the desired chemo- and regioselectivity. Further research is necessary to fully elucidate the derivatization landscape of this specific molecule.

Biological Activity and Mechanistic Investigations of 5 Fluoroisoquinoline 8 Carboxylic Acid Derivatives in Vitro Studies

Enzyme Inhibition Studies

Derivatives of isoquinoline (B145761) and related heterocyclic structures have been the subject of numerous studies to assess their potential as enzyme inhibitors.

Investigation of 2-Oxoglutarate-Dependent Oxygenase Inhibition

While direct studies on 5-Fluoroisoquinoline-8-carboxylic acid are not extensively available in the reviewed literature, research on analogous structures, such as 8-hydroxyquinoline (B1678124) derivatives, has demonstrated their potential as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and signaling pathways. For instance, 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a broad-spectrum inhibitor of human 2OG oxygenases, including histone demethylases. The inhibitory action of these compounds is often attributed to their ability to chelate the active site Fe(II) ion and mimic the binding of the 2-oxoglutarate co-substrate. This suggests that isoquinoline-8-carboxylic acid scaffolds could be a starting point for designing inhibitors of this enzyme class.

Phosphorylation of Protein Kinases (e.g., PKB, Aurora A)

The phosphorylation of protein kinases is a critical process in cell signaling, and its dysregulation is a hallmark of many diseases, including cancer. Aurora kinases, in particular, are key regulators of mitosis. While specific studies on the effect of this compound derivatives on the phosphorylation of protein kinase B (PKB) or Aurora A are not prominent in the available scientific literature, related heterocyclic compounds have been investigated. For example, certain quinazoline-based carboxylic acid derivatives have been designed and evaluated as inhibitors of Aurora A kinase. These studies provide a rationale for exploring the potential of isoquinoline-based structures as kinase inhibitors.

Cholinesterase and Monoamine Oxidase Inhibitory Activity

Isoquinoline alkaloids and their synthetic derivatives have been a subject of interest for their potential to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of neurodegenerative diseases. Studies on various isoquinoline derivatives have shown that they can act as reversible inhibitors of these enzymes. For instance, N-methylisoquinolinium ions have been identified as potent and competitive inhibitors of MAO-A. nih.gov Similarly, certain benzylisoquinolines have demonstrated inhibitory activity against acetylcholinesterase. nih.gov While specific data for this compound is not available, the general activity of the isoquinoline scaffold suggests that its derivatives could be explored for these inhibitory properties.

Antimicrobial Research

The antimicrobial potential of isoquinoline derivatives has been an active area of investigation, with studies demonstrating efficacy against a range of plant and human pathogens.

In Vitro Antibacterial Efficacy Against Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Acidovorax citrulli)

Research has demonstrated the significant in vitro antibacterial activity of isoquinoline carboxylic acid derivatives against several important plant pathogenic bacteria. A notable example is isoquinoline-3-carboxylic acid (IQ3CA), a structural analog of the target compound, which has shown potent activity against Xanthomonas oryzae pv. oryzae (the causative agent of bacterial leaf blight in rice), Ralstonia solanacearum (causing bacterial wilt), and Acidovorax citrulli (the agent of bacterial fruit blotch in cucurbits). researchgate.net

The antibacterial efficacy of IQ3CA against these strains is summarized in the table below.

| Bacterial Strain | EC₅₀ (µg/mL) of Isoquinoline-3-carboxylic acid researchgate.net |

| Xanthomonas oryzae pv. oryzae | 17.35 |

| Ralstonia solanacearum | 8.38 |

| Acidovorax citrulli | 13.45 |

These findings highlight the potential of the isoquinoline carboxylic acid scaffold as a promising framework for the development of novel antibacterial agents against these challenging plant pathogens.

Proposed Mechanisms of Action in Microbial Systems (e.g., membrane disruption)

The proposed mechanism of antibacterial action for isoquinoline derivatives often involves the disruption of the bacterial cell membrane. researchgate.net Studies on related quinoline-based antimicrobials have shown that these compounds can insert into the lipid bilayer, leading to membrane depolarization and increased permeability. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately leads to cell death. researchgate.net

For isoquinoline-3-carboxylic acid, scanning electron microscopy has revealed that treatment leads to a curved and sunken cell morphology in Acidovorax citrulli, indicative of destroyed cell membrane integrity. researchgate.net This membrane disruption is a common mechanism for many antimicrobial peptides and small molecules and represents a key mode of action for this class of compounds. latrobe.edu.aursc.org

Antifungal Activities

Derivatives of the quinoline (B57606) scaffold, a core structure related to isoquinoline, have demonstrated notable in vitro antifungal properties. A novel 8-hydroxyquinoline derivative, L14, was identified as having potent and broad-spectrum antifungal activity. researcher.life In vitro studies showed that L14 had better activity than clioquinol. researcher.life Further investigations revealed that L14, both alone and in combination with fluconazole, could significantly inhibit the formation of hyphae and biofilms, which are crucial for fungal virulence. researcher.life

In another study, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and evaluated against a panel of clinically relevant fungal pathogens. nih.gov The compounds exhibited in vitro antifungal activity with minimum inhibitory concentrations (MICs) ranging from ≤0.0313 to 4 μg/mL. nih.gov One of the most active compounds, A14, showed remarkable potency against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris, with MICs ranging from ≤0.0313 to 2 μg/mL. nih.gov This activity was significantly higher than that of the lead compound and the commonly used antifungal drug, fluconazole. nih.gov The interest in 8-hydroxyquinoline derivatives stems from their known broad-spectrum antimicrobial activities. nih.gov

In Vitro Antifungal Activity of Quinoline Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones (e.g., A14) | Cryptococcus gattii | ≤0.0313 - 2 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones (e.g., A14) | Cryptococcus neoformans | ≤0.0313 - 2 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones (e.g., A14) | Candida glabrata | ≤0.0313 - 2 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones (e.g., A14) | Candida auris | ≤0.0313 - 2 µg/mL | nih.gov |

| Triazole-8-hydroxyquinoline derivatives | Various Candida species | 31.25 - 1000 mg/mL | nih.gov |

Anticancer Research (In Vitro Cell Line Studies)

Derivatives based on quinoline and quinazoline (B50416) carboxylic acids have shown significant antiproliferative activity against a variety of human cancer cell lines in vitro. nih.gov One study highlighted that 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) was the most potent among a series of tested derivatives. nih.govresearchgate.netmdpi.com This compound was evaluated for its cytotoxic effects against a panel of NCI human cancer cell lines, with the human CNS cancer cell line SNB-75 showing high sensitivity. nih.gov Further testing of compound 6e on the MCF-7 breast cancer cell line determined its IC50 to be 168.78 µM. nih.govresearchgate.net

Other quinoline-related carboxylic acids have also demonstrated remarkable growth inhibition capacities. nih.gov Specifically, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid were effective against the mammary MCF7 cell line. nih.gov In a separate investigation, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized, and a lead compound, P6, showed potent inhibitory activity against several MLLr leukemic cell lines. frontiersin.org Additionally, 8-hydroxy-2-quinolinecarbaldehyde exhibited strong in vitro cytotoxicity against multiple human cancer cell lines, including Hep3B (hepatocellular carcinoma), with an MTS50 value of 6.25±0.034 μg/mL, and MDA231, T-47D, and K562, with MTS50 values in the range of 12.5–25 μg/mL. nih.gov

In Vitro Antiproliferative Activity of Quinoline/Quinazoline Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | Cell Line Type | Activity Metric (IC50/MTS50) | Reference |

|---|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 | Breast Cancer | 168.78 µM | nih.govresearchgate.net |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | SNB-75 | CNS Cancer | Potent Activity at 10 µM | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | Hepatocellular Carcinoma | 6.25±0.034 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | MDA231 | Breast Cancer | 12.5–25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | T-47D | Breast Cancer | 12.5–25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | K562 | Leukemia | 12.5–25 µg/mL | nih.gov |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | Leukemia | Potent Inhibition | frontiersin.org |

The mechanisms underlying the anticancer effects of these derivatives involve the modulation of key cellular processes, including cell cycle progression and apoptosis. The potent derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 cells. nih.govresearchgate.netmdpi.com This compound was designed as a selective inhibitor of Aurora A kinase, a protein that plays a significant role in cell cycle regulation and is often overexpressed in human cancers. nih.govresearchgate.net

Similarly, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent inhibitors of Sirtuin 3 (SIRT3), a deacetylase involved in cellular metabolism and cancer. frontiersin.org The lead compound from this series, P6, was found to induce cell cycle arrest in the G0/G1 phase and promote cell differentiation in MLLr leukemic cell lines, contributing to its anticancer effects. frontiersin.org Another study on 2-phenylquinoline-4-carboxylic acid derivatives identified them as novel histone deacetylase (HDAC) inhibitors. nih.gov The active compound D28 from this series induced G2/M cell cycle arrest and promoted apoptosis in K562 leukemia cells. nih.gov These findings indicate that derivatives of this scaffold can exert their anti-tumor effects by targeting critical enzymes and pathways that control cell proliferation and survival.

Receptor Interaction and Ligand Binding Studies

Derivatives of quinolinecarboxylic acid have been investigated for their ability to interact with specific receptors, demonstrating their potential as modulators of neurotransmitter systems. A series of quinolinecarboxylic acid amides and an ester were synthesized and evaluated for their in vitro affinities at serotonin (B10506) (5-HT3, 5-HT4) and dopamine (B1211576) (D2) receptors through radioligand binding assays. nih.gov One derivative exhibited the highest affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and showed selectivity over the 5-HT4 and D2 receptors. nih.gov Another study on 4-hydroxyquinoline-3-carboxylic acid derivatives also reported high affinity for the 5-HT3 receptor, with Ki values as low as 1.5 nM and 6.1 nM for two different compounds. researchgate.net These studies suggest that the quinolinecarboxylic acid scaffold can be effectively utilized to design potent and selective 5-HT3 receptor antagonists. nih.govresearchgate.net

Investigation of Other Pharmacological Activities (e.g., anti-inflammatory)

In addition to their antifungal and anticancer properties, quinoline-related carboxylic acids have been evaluated for other pharmacological activities, notably anti-inflammatory effects. A study examining the biological activity of several quinoline derivatives found that quinoline-4-carboxylic acid and quinoline-3-carboxylic acid exerted impressively appreciable anti-inflammatory affinities. nih.gov When tested in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages, these compounds showed significant anti-inflammatory potential compared to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without demonstrating associated cytotoxicity in the inflamed macrophages. nih.gov This suggests that the quinoline carboxylic acid structure is a viable scaffold for developing new anti-inflammatory agents. nih.govzsmu.edu.ua The anti-inflammatory action of quinoline nuclei, both alone and in combination with other structures, is a recognized area of research. researchgate.net

Structure Activity Relationship Sar Studies of 5 Fluoroisoquinoline 8 Carboxylic Acid Derivatives

Impact of Fluorine Position and Substitution on Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of isoquinoline (B145761) and related heterocyclic systems, the position and substitution pattern of fluorine are critical determinants of biological activity.

For instance, studies on related quinazoline-based kinase inhibitors have shown that the presence of a fluorine atom on the main scaffold can lead to an additional inhibitory effect. mdpi.com In one study, derivatives with a fluorine atom showed enhanced activity compared to their non-fluorinated or methyl-substituted counterparts. researchgate.net Specifically, the introduction of a small halogen group like fluorine is thought to enable additional binding interactions with key amino acid residues within the target's active site without causing steric hindrance. researchgate.net While direct studies on 5-Fluoroisoquinoline-8-carboxylic acid are limited, research on fluorinated 3,4-dihydroisoquinolines has also been conducted to explore their biological activities, indicating the general interest in fluorinated versions of this scaffold. researchgate.net The high electronegativity and small size of the fluorine atom can significantly alter the electronic distribution and conformation of the molecule, thereby influencing its interaction with biological targets. researchgate.net

The table below illustrates the effect of fluorine and other halogen substitutions on the inhibitory activity of a series of quinazoline-4-carboxylic acid derivatives against Aurora A kinase, which can provide insights into the potential role of the fluorine atom in the 5-fluoroisoquinoline (B1369514) scaffold.

Table 1: Impact of Halogen Substitution on Aurora A Kinase Inhibition

| Compound | Substituent (R) | % Inhibition at 10 µM |

|---|---|---|

| 6a | H | 25.4 |

| 6b | Cl | 65.2 |

| 6d | F (on main scaffold) | 33.1 |

| 6e | F (on main scaffold), Br (on phenyl ring) | 89.6 |

Data sourced from studies on quinazoline (B50416) derivatives, demonstrating the enhanced inhibitory effect of halogen substitutions. mdpi.comresearchgate.net

Significance of the Carboxylic Acid Group for Target Interaction and Bioactivity

Research on structurally related quinoline (B57606) and quinazoline carboxylic acids has consistently highlighted the importance of this acidic moiety. For example, in a series of quinazoline-based Aurora A kinase inhibitors, the terminal free carboxylic group was found to be essential for activity. mdpi.com When this group was masked through esterification, the inhibitory activity dropped significantly, in some cases by as much as five-fold, demonstrating the critical role of the free acid in target binding. mdpi.com Similarly, in studies of 8-hydroxy-quinoline-7-carboxylic acid derivatives, the carboxylic acid was identified as part of a crucial pharmacophore for Pim-1 kinase inhibition, with molecular modeling suggesting interactions with Asp186 and Lys67 residues in the ATP-binding pocket. jkchemical.com These interactions often involve the formation of primary hydrogen-bonding networks between the protonated quinoline nitrogen and the carboxylate group of the acid. mdpi.comnih.gov

The acidic nature of the carboxylic acid group also influences the physicochemical properties of the molecule, such as solubility and membrane permeability, which are vital for its pharmacokinetic profile.

Role of Substituents at the Isoquinoline Core (e.g., C-1, C-3, C-5, C-8 positions)

The biological activity of isoquinoline derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core. The nature, size, and electronic properties of these substituents dictate the compound's interaction with its biological target.

C-1 Position: The C-1 position is a common site for substitution in many bioactive isoquinoline alkaloids. japsonline.com The introduction of substituents at this position can generate a stereogenic center, making it crucial for stereoselective interactions. nih.gov For example, 1-benzyl substituted tetrahydroisoquinoline alkaloids exist in enantiomeric forms with diverse biological activities. japsonline.com

C-3 Position: In studies of benzo[g]isoquinoline-5,10-diones, derivatives with substitution at the C-3 position demonstrated better anti-tubercular potency. rsc.org

C-5 and C-8 Positions: These positions on the benzene (B151609) ring portion of the isoquinoline core are critical for modulating activity. As discussed, the C-5 position is where the fluorine atom is located in the parent compound of this article, which is expected to significantly influence electronic properties. The C-8 position holds the essential carboxylic acid group. In related 8-hydroxyquinolines, modifications at adjacent positions have been shown to impact bioactivity. figshare.com

C-7 Position: Studies on isoquinoline alkaloids have shown that substitutions at the C-7 position of the isoquinoline nucleus can significantly affect their bioactivity. The presence of an isoquinolinyl, a polysubstituted benzyl, or a pyronyl group at this position was found to be a key determinant of the compound's biological effect. researchgate.net

The diverse range of possible substitutions allows for the creation of a vast chemical space for optimizing the pharmacological profile of isoquinoline-based compounds. nih.gov

Stereochemical Considerations in Isoquinoline-based Bioactive Compounds

Stereochemistry is a critical factor in the biological activity of many isoquinoline derivatives, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The presence of chiral centers, most commonly at the C-1 position of a tetrahydroisoquinoline (THIQ) ring, leads to the existence of enantiomers that may interact differently with chiral biological macromolecules like enzymes and receptors. nih.gov

Many naturally occurring isoquinoline alkaloids are chiral, and their specific stereochemistry is essential for their bioactivity. nih.gov For example, the asymmetric synthesis of isoquinoline alkaloids often targets a specific enantiomer to achieve the desired therapeutic effect. japsonline.com Recent research has utilized techniques like chiral HPLC to reveal that some natural isoquinoline alkaloids exist as enantiomeric mixtures. japsonline.com When these enantiomers were separated and tested, they often displayed different potencies. For instance, in a study on isoquinoline alkaloids from Hylomecon japonica, several separated enantiomers showed potent cytotoxic effects against MCF-7 breast cancer cells, with IC50 values below 20 μM, highlighting the importance of absolute configuration. japsonline.com

The Pictet-Spengler and Bischler-Napieralski reactions are common synthetic routes where a stereogenic center at C-1 can be generated, leading to racemic or enantiomerically enriched products depending on the methodology. japsonline.comnih.gov The differential activity between enantiomers underscores the three-dimensional nature of drug-receptor interactions.

Table 2: Cytotoxic Activity of Isoquinoline Alkaloid Enantiomers against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| Alkaloid 1a | < 20 |

| Alkaloid 1b | < 20 |

| Alkaloid 2b | < 20 |

| Alkaloid 3b | < 20 |

| Alkaloid 5a | < 20 |

| Alkaloid 5b | < 20 |

Data showing that specific enantiomers of isoquinoline alkaloids possess significant inhibitory effects. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For isoquinoline derivatives, QSAR studies have been instrumental in understanding the key structural features required for their therapeutic effects and in designing new, more potent analogs. nih.gov

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical equations that can predict the bioactivity of novel compounds. rsc.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of molecules in three-dimensional space.

For instance, a QSAR study on isoquinoline derivatives as inhibitors of the AKR1C3 enzyme utilized Molecular Representation of Structure-Property Relationships (MoRSE) descriptors to reveal the structure-bioactivity relationships. rsc.orgnih.gov The resulting models are statistically validated to ensure they are robust and predictive. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinone compounds helped identify the steric, electronic, and hydrogen-bond acceptor properties that explain their antibacterial activity. Such contour map analyses provide valuable information about where bulky groups, electronegative groups, or hydrogen bond acceptors/donors are favored or disfavored on the molecular scaffold, guiding the rational design of new derivatives.

The development of robust QSAR models relies on a dataset of compounds with well-defined structures and corresponding biological activity data. These models serve as a significant guideline for the discovery and design of novel inhibitors based on the isoquinoline scaffold. rsc.org

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction patterns of 5-Fluoroisoquinoline-8-carboxylic acid with various biological targets.

Docking studies involving quinoline (B57606) and isoquinoline (B145761) derivatives have demonstrated their potential to bind to a range of protein targets, often with significant affinity. For instance, in silico analyses of similar fluoroquinolines have been performed against enzymes like E. coli DNA Gyrase B and human topoisomerase IIα, revealing binding affinities ranging from -6.1 to -7.4 kcal/mol. researchgate.net These studies suggest that the quinoline scaffold serves as a valuable starting point for inhibitor design. The interactions are typically governed by hydrogen bonds, often involving the carboxylic acid group, and van der Waals forces. nih.gov In the context of this compound, the carboxylic acid at position 8 and the nitrogen atom in the isoquinoline ring are predicted to be key sites for forming hydrogen bonds with amino acid residues in a target's active site. The fluorine atom at position 5 can further enhance binding affinity through halogen bonding or by modulating the electronic properties of the aromatic system. nih.gov

Docking simulations help in identifying key interacting residues and predicting the binding energy, which is a crucial parameter for estimating the strength of the interaction. Lower binding energy values typically indicate a more stable and potent ligand-target complex. doi.orgnih.gov

Table 1: Representative Binding Affinities of Related Quinolone Derivatives from Docking Studies This table presents data from analogous compounds to illustrate the typical binding energy ranges observed in molecular docking simulations.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 |

| Quinoline Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 |

| Quinoline Derivatives | RSV G protein | -5.64 |

| 2-oxo-quinoline-4-carboxylic acids | P-glycoprotein | -9.22 |

Data sourced from multiple studies on related quinoline structures to provide context. researchgate.netdoi.orgnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict molecular properties, offering deep insights into the stability, reactivity, and spectroscopic characteristics of compounds like this compound. nih.gov

The electronic properties of a molecule are critical to its chemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

DFT calculations can predict various global reactivity descriptors based on HOMO and LUMO energies. mdpi.comijcce.ac.ir These descriptors help in understanding the molecule's reactivity profile.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness (large HOMO-LUMO gap) implies lower reactivity, while high softness indicates higher reactivity. mdpi.com The electrophilicity index measures the propensity of a species to accept electrons. These parameters are crucial for predicting how this compound might interact with biological nucleophiles and electrophiles. ijcce.ac.ir

Furthermore, DFT can be used to predict spectroscopic properties, such as FT-IR and NMR spectra. researchgate.neteurjchem.com By calculating vibrational frequencies and chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and understand its bonding characteristics. researchgate.net

Table 2: Quantum Chemical Parameters Derived from DFT (Illustrative) This table provides an example of typical values for quinoline-based compounds as specific data for this compound is not available.

| Parameter | Symbol | Typical Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 to -7.5 | Electron-donating capacity |

| LUMO Energy | ELUMO | ~ -1.5 to -2.5 | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | ~ 4.0 to 5.0 | Chemical stability and reactivity |

| Chemical Hardness | η | ~ 2.0 to 2.5 | Resistance to change in electron distribution |

| Electronegativity | χ | ~ 4.0 to 5.0 | Ability to attract electrons |

Values are representative based on DFT studies of related heterocyclic compounds. mdpi.comsci-hub.se

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are essential for assessing the stability of the docked pose of this compound and analyzing its conformational changes within a protein's binding site. doi.orgnih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. doi.org

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues. Low RMSF values for residues in the binding pocket suggest stable interactions with the ligand. doi.org

MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation period, thereby validating the stability of the complex. dntb.gov.ua

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. This compound and its structural scaffold can be valuable entities in virtual screening campaigns, which aim to identify potential drug candidates from vast chemical libraries. nih.gov

In a typical virtual screening workflow, a library of compounds is docked against a specific protein target. nih.gov Compounds are then ranked based on their predicted binding affinity and interaction patterns. The isoquinoline-8-carboxylic acid scaffold can be used as a query in similarity searches to find other compounds with similar structural features that might exhibit comparable biological activity. nih.gov This fragment-based approach allows for the identification of novel lead compounds that can be further optimized. nih.gov The drug-like properties of these compounds, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are also evaluated using computational tools to ensure they have favorable pharmacokinetic profiles. doi.org

Prediction of Molecular Interactions and Reactive Sites (e.g., Hirshfeld analysis)

To gain a deeper understanding of intermolecular interactions, techniques like Hirshfeld surface analysis are employed. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. bohrium.com The Hirshfeld surface provides a visual representation of all intermolecular contacts.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial relationships of atoms can be determined.

Proton (¹H) NMR

Proton NMR spectroscopy of 5-Fluoroisoquinoline-8-carboxylic acid would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The aromatic protons on the isoquinoline (B145761) ring system are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group would further influence the chemical shifts of adjacent protons. The carboxylic acid proton itself is anticipated to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~9.0-9.2 | s |

| H-3 | ~8.5-8.7 | d |

| H-4 | ~7.8-8.0 | d |

| H-6 | ~7.5-7.7 | t |

| H-7 | ~7.9-8.1 | dd |

Note: These are predicted values and actual experimental values may vary. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 (¹³C) NMR

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (120-160 ppm). The carbon atom attached to the fluorine (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbonyl carbon of the carboxylic acid group (C-8) is expected to appear significantly downfield, typically in the range of 160-180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~150-155 |

| C-3 | ~140-145 |

| C-4 | ~120-125 |

| C-4a | ~130-135 |

| C-5 | ~155-160 (d, ¹JC-F) |

| C-6 | ~115-120 (d, ²JC-F) |

| C-7 | ~125-130 (d, ³JC-F) |

| C-8 | ~130-135 |

| C-8a | ~125-130 |

Note: These are predicted values and actual experimental values may vary. d = doublet due to C-F coupling.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the isoquinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms. For instance, a derivative, 1-(5-fluoroisoquinolin-8-yl)but-2-yn-1-one, has been reported with an ESIMS m/z of 214.2 [M+1]⁺, which is consistent with its chemical formula. nih.gov

Table 3: Expected HRMS Data for this compound (C₁₀H₆FNO₂)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 192.0455 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to determine the purity of the compound and to obtain its mass spectrum. A reversed-phase HPLC method would likely be employed, with the compound eluting as a single peak, the mass spectrum of which would correspond to the molecular weight of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. Due to the acidic nature of the carboxylic acid group and the basic nitrogen atom in the isoquinoline ring, the compound can be analyzed in both negative and positive ion modes.

In negative ion mode, the molecule readily deprotonates to form the pseudomolecular ion [M-H]⁻. Given the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol , the expected mass-to-charge ratio (m/z) for this ion is approximately 190.15. chemscene.comchemscene.com The high accuracy of ESI-MS coupled with a high-resolution mass analyzer allows for the confirmation of the elemental composition of the ion.

In positive ion mode, protonation typically occurs at the nitrogen atom of the isoquinoline ring, yielding the [M+H]⁺ ion at an expected m/z of approximately 192.17. The choice between positive and negative ionization modes often depends on the specific analytical conditions, such as the pH of the mobile phase in LC-MS applications, to achieve optimal sensitivity. nih.gov

Table 1: Expected ESI-MS Ions for this compound

| Ion Type | Molecular Formula of Ion | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₁₀H₇FNO₂ + H]⁺ | 192.17 | Positive |

| Deprotonated Molecule | [C₁₀H₇FNO₂ - H]⁻ | 190.15 | Negative |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation patterns of the [M+H]⁺ or [M-H]⁻ ions can elucidate the connectivity of the molecule.

Based on the general fragmentation patterns of carboxylic acids and aromatic heterocycles, several key fragmentation pathways can be predicted. libretexts.orglibretexts.orgyoutube.com

Loss of Formic Acid or Carbon Dioxide: A common fragmentation pathway for aromatic carboxylic acids involves the neutral loss of the carboxyl group. Cleavage of the bond between the carboxyl group and the isoquinoline ring can lead to a prominent peak corresponding to the loss of the COOH radical (45 Da). libretexts.org Alternatively, a rearrangement followed by the loss of CO₂ (44 Da) is also a characteristic fragmentation for such compounds.

Loss of Water: In the positive ion mode, the protonated molecule [M+H]⁺ can lose a molecule of water (18 Da), particularly if fragmentation is induced at higher collision energies.

Ring Cleavage: The stable isoquinoline ring system may undergo fragmentation, although this typically requires higher energy and results in a complex pattern of lower mass ions.

These fragmentation patterns provide a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers. nih.govmdpi.com

Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Precursor Ion)

| Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Predicted Product Ion (m/z) |

| 190.15 | CO₂ (Carbon Dioxide) | [C₉H₅FN]⁻ | 146.04 |

| 190.15 | HCOOH (Formic Acid) | [C₉H₄FN-H]⁻ (hypothetical) | 144.03 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its carboxylic acid, aromatic isoquinoline, and carbon-fluorine moieties. orgchemboulder.comvscht.czlibretexts.org

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding, which forms dimers in the solid state. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be prominent in the 1760-1690 cm⁻¹ region. libretexts.org Its exact position can be influenced by hydrogen bonding.

C=C and C=N Stretches: The aromatic isoquinoline ring will produce multiple medium to weak absorption bands in the 1600-1450 cm⁻¹ region due to C=C and C=N bond stretching vibrations. vscht.cz

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group typically appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. orgchemboulder.com

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the 1400-1000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300–2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~3030 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 1760–1690 | Strong | C=O Stretch | Carboxylic Acid |

| 1600–1450 | Medium-Weak | C=C and C=N Stretches | Aromatic Ring |

| 1440–1395 | Medium | O-H Bend | Carboxylic Acid |

| 1320–1210 | Strong | C-O Stretch | Carboxylic Acid |

| 1400-1000 | Strong | C-F Stretch | Fluoro Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The isoquinoline ring system in this compound is an extended chromophore that is expected to exhibit characteristic absorption maxima (λmax) in the UV region. wikipedia.org

Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low to be useful. libretexts.org However, when conjugated with an aromatic system like isoquinoline, the electronic transitions are shifted to longer wavelengths (bathochromic shift). The UV-Vis spectrum of isoquinoline itself shows multiple absorption bands. wikipedia.org For quinoline (B57606) and its derivatives, absorption peaks are often observed in the range of 280-320 nm. researchgate.netnih.gov The presence of the fluorine and carboxylic acid substituents on the isoquinoline ring will further influence the exact position and intensity of these absorption bands. The spectrum is typically recorded in a solvent such as methanol (B129727) or ethanol.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Expected λmax Range (nm) | Solvent | Associated Electronic Transition | Chromophore |

| 280 - 320 | Methanol/Ethanol | π → π | Isoquinoline Ring |

| ~230 - 250 | Methanol/Ethanol | π → π | Isoquinoline Ring |

X-ray Crystallography for Solid-State Structure Determination

It is highly probable that this compound crystallizes to form hydrogen-bonded dimers. In the crystal lattice, two molecules would be linked via strong O-H···O hydrogen bonds between their carboxylic acid groups. Furthermore, intermolecular interactions involving the isoquinoline nitrogen atom, such as O-H···N or C-H···N hydrogen bonds, could play a significant role in stabilizing the crystal packing. researchgate.net The analysis would reveal precise bond lengths, bond angles, and the planarity of the isoquinoline ring system.

Chromatographic Methods for Purity and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification. Given the compound's aromatic nature and polarity, a reversed-phase HPLC method is most suitable. researchgate.netnih.gov

A typical HPLC setup would involve a C18 or a fluorinated stationary phase column. chromatographyonline.com Fluorinated phases can offer unique selectivity for halogenated compounds. chromatographyonline.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. researchgate.net Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~280-320 nm). This method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing a reliable assessment of its purity. nih.gov

Table 5: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Fluorinated Isoquinoline (B145761) Carboxylic Acid Derivatives

The development of novel analogs of 5-Fluoroisoquinoline-8-carboxylic acid is a promising avenue for discovering compounds with enhanced biological activity and optimized physicochemical properties. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and strategic modifications can lead to significant improvements in efficacy and selectivity. rsc.orgresearchgate.net

Future design strategies will likely focus on:

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate acidity, membrane permeability, and metabolic stability. nih.gov

Substitution Pattern Modification: Altering the position of the fluorine atom on the isoquinoline ring or introducing additional substituents can profoundly impact biological activity. For instance, in related quinoline (B57606) series, the position and nature of substituents have been shown to be critical for inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.govnih.gov

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems while maintaining the key pharmacophoric features could lead to the discovery of novel intellectual property with distinct biological profiles.

The synthesis of these next-generation derivatives will require versatile and efficient chemical methods. Modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions, can facilitate the construction of diverse libraries of substituted isoquinolines for biological screening. researchgate.net

Elucidation of Novel Biological Targets and Pathways

Isoquinoline and quinoline derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov A key future direction for this compound and its analogs will be the identification and validation of their specific molecular targets.

Potential biological targets for this class of compounds could include:

Kinases: Many heterocyclic compounds are known to be kinase inhibitors. For example, certain quinazoline (B50416) derivatives have been developed as selective inhibitors of Aurora A kinase, a target in cancer therapy. nih.govnih.gov

Enzymes in Metabolic Pathways: Compounds like brequinar, a fluoroquinoline carboxylic acid, are potent inhibitors of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine (B1678525) biosynthesis in cancer cells. nih.govnih.gov

DNA and Associated Enzymes: The planar nature of the isoquinoline ring suggests potential for DNA intercalation or inhibition of enzymes involved in DNA replication and repair, such as topoisomerases. researchgate.net

Future research will likely employ a combination of high-throughput screening, proteomics, and molecular biology techniques to uncover the precise mechanisms of action and affected cellular pathways.

Application in Chemical Probe Development